7-Thio-8-oxoguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVRXZQAWPIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Impact and Cellular Responses to 7 Thio 8 Oxoguanosine and 8 Oxoguanine
Impact on Nucleic Acid Metabolism
Implications for RNA Synthesis and Function
The presence of oxidized ribonucleotides can interfere with RNA metabolism. The oxidized precursor 8-oxo-GTP can be incorporated into RNA during synthesis. nih.gov The presence of 8-oxo-7,8-dihydroguanosine (8-oxoG) within an RNA sequence can affect its stability and processing. For instance, the exoribonuclease Xrn-1, which is involved in degrading damaged mRNA, stalls when it encounters an 8-oxoG lesion. nih.gov This suggests that such modifications present a challenge to cellular machinery responsible for RNA quality control. nih.gov The introduction of an 8-oxoG lesion can also lead to errors during translation, potentially resulting in aberrant protein synthesis. nih.govresearchgate.net Furthermore, oxidatively modified microRNAs (miRNAs), such as miR-184, have been shown to mediate cellular apoptosis, indicating a functional consequence of RNA oxidation in regulatory pathways. frontiersin.org
Effects on DNA Replication and Transcription
In DNA, 8-oxoguanine is a premutagenic lesion that does not typically block replication or transcription directly. nih.govsemanticscholar.org However, its presence has significant consequences. During DNA replication, polymerases can misread 8-oxoG and preferentially pair it with adenine (B156593) instead of cytosine. mdpi.commdpi.com If this mispair is not corrected, it leads to a G:C to T:A transversion mutation in the subsequent round of replication. frontiersin.orgnih.gov
Regarding transcription, a single 8-oxoG lesion in the transcribed DNA strand does not inherently block the process in cells deficient in repair mechanisms. semanticscholar.org Instead, the inhibition of transcription is dependent on the activity of the DNA glycosylase OGG1, which initiates base excision repair (BER). semanticscholar.org The repair process itself, involving the creation of repair intermediates like abasic sites, is what can interrupt transcription. semanticscholar.org This effect is not limited to lesions on the transcribed strand, suggesting a broader impact of the repair process on gene expression. semanticscholar.org In contrast, other lesions, such as those derived from 6-thioguanine (B1684491) (6-TG) when exposed to UVA, can form photoproducts that are not easily repaired and act as strong, irreversible blocks to both replication and transcription. oup.com
| Process | Impact of 8-Oxoguanine | Key Mediating Factors |
| DNA Replication | Does not block polymerase but is highly mutagenic, causing G:C to T:A transversions. mdpi.comfrontiersin.org | DNA Polymerases, MutY Homolog (MUTYH) mdpi.commdpi.com |
| DNA Transcription | Does not directly block RNA polymerase. semanticscholar.org Inhibition is a secondary effect of the repair process. semanticscholar.org | 8-Oxoguanine DNA Glycosylase (OGG1) semanticscholar.org |
| RNA Synthesis | Oxidized precursor (8-oxo-GTP) can be incorporated into the RNA strand. nih.gov | RNA Polymerase nih.gov |
| RNA Processing | Stalls degradation by exoribonucleases like Xrn-1. nih.gov | Xrn-1 nih.gov |
Cellular Response to Oxidative Stress Implicating 8-Oxoguanine
Cells have developed robust mechanisms to counteract the damaging effects of oxidative stress, with 8-oxoguanine serving as a primary biomarker for such stress. nih.govresearchgate.net The main defense against 8-oxoG in DNA is the base excision repair (BER) pathway. pnas.orgscientificarchives.com This pathway is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base. nih.govacs.orgaacrjournals.org Following excision, a series of other enzymes, including AP endonuclease-1 (APE1), complete the repair process. frontiersin.orgaacrjournals.org
In addition to DNA repair, cells sanitize the nucleotide pool to prevent the incorporation of damaged precursors. The enzyme MTH1 (MutT Homolog 1) plays a crucial role by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA. nih.govmdpi.compnas.org The loss of MTH1 leads to increased levels of 8-oxoG in DNA and can rapidly induce cellular senescence, highlighting the critical importance of nucleotide pool sanitization. pnas.org
Elevated levels of 8-oxoG are associated with numerous pathological conditions, including neurodegenerative diseases and cancer. aacrjournals.org The accumulation of the lesion can trigger various cellular outcomes, from mutagenesis and genomic instability to programmed cell death (apoptosis). mdpi.comnih.govnih.gov For example, the futile repair cycles initiated by the MUTYH enzyme at 8-oxoG:A mispairs can lead to cell death under high oxidative stress. mdpi.com
Involvement in Signal Transduction Pathways
Beyond its role as a marker of DNA damage, 8-oxoguanine and its repair process are now understood to be active participants in cellular signaling.
OGG1-Mediated Activation of Ras Signaling and Downstream Gene Expression
A significant discovery has been the identification of a non-repair function for the OGG1 enzyme. After excising the 8-oxoG base from DNA, OGG1 binds the free 8-oxoG base with high affinity. nih.govnih.govresearchgate.netnih.gov This OGG1•8-oxoG complex acquires a new function, acting as a guanine (B1146940) nucleotide exchange factor (GEF). nih.govresearchgate.netresearchgate.netnih.gov
As a GEF, the OGG1•8-oxoG complex interacts with small GTPases of the Ras family (including K-RAS, N-RAS, and H-RAS) and catalyzes the exchange of bound GDP for GTP, thereby activating them. nih.govresearchgate.netmdpi.comaai.org This activation of Ras initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of MEK1/2 and ERK1/2. nih.govnih.govresearchgate.netnih.gov The activation of this pathway ultimately results in altered gene expression, influencing processes such as inflammation, cell proliferation, and differentiation. nih.govmdpi.comresearchgate.net This signaling is dependent on the OGG1-initiated repair of DNA, which provides the endogenous source of the free 8-oxoG base required for the complex formation. nih.govaai.org This pathway links DNA damage repair directly to cellular signaling and the regulation of gene expression. nih.gov
| Component | Function in the Signaling Pathway |
| 8-oxoguanine (8-oxoG) | Generated by oxidative stress and excised from DNA by OGG1. nih.govnih.gov |
| OGG1 | Binds the free 8-oxoG base after excision. nih.govnih.gov |
| OGG1•8-oxoG Complex | Functions as a Guanine Nucleotide Exchange Factor (GEF) for Ras GTPases. nih.govresearchgate.netaai.org |
| Ras GTPases (K-Ras, N-Ras, H-Ras) | Activated by the OGG1•8-oxoG complex through GDP-GTP exchange. nih.govmdpi.comaai.org |
| Downstream Kinases (Raf, MEK, ERK) | Phosphorylated and activated by Ras-GTP, propagating the signal. nih.govnih.gov |
| Gene Expression | Modulated by the activated signaling cascade, affecting inflammatory and other cellular responses. nih.govmdpi.com |
Analogous Signaling Roles of Related Oxidized Nucleosides
The role of oxidized nucleotides as signaling molecules is an emerging area of research. nih.gov Beyond 8-oxoG, other modified nucleosides may also have signaling capabilities. For instance, excessive formation of 8-oxoguanine, whether in DNA or the nucleotide pool, can trigger cell death pathways, acting as a distinct signaling event. nih.gov Oxidized RNA has also been implicated in modulating signaling pathways, such as inducing apoptosis in response to oxidative stress. frontiersin.org While 8-oxoG is the most studied, it is plausible that related molecules like 8-nitroguanine (B15626) or even 7-Thio-8-oxoguanosine could be misincorporated into DNA or RNA and interfere with or modulate cellular functions and signaling networks. cymitquimica.comnih.gov This suggests a broader paradigm where nucleotides, once modified by cellular stress, can be repurposed as chemical sensors and signaling entities. nih.gov
Immunomodulatory Activities of this compound and Analogs
This compound, a guanosine (B1672433) analog, demonstrates notable immunostimulatory effects on various components of the immune system. nih.gov Its influence extends to B lymphocytes, natural killer cells, and macrophages. nih.gov This compound is recognized as a Toll-like receptor 7 (TLR7) agonist, activating immune responses through this pathway. nih.gov
Research has shown that this compound can modulate the proliferation of T-cells, specifically thymocytes. In in-vitro studies using rat thymocytes, this compound, at concentrations ranging from 10 µM to 1 mM, stimulated proliferation when the cells were triggered by suboptimal concentrations of concanavalin (B7782731) A. nih.gov This suggests a co-stimulatory role in T-cell activation.
The proliferative effect of this compound on thymocytes is correlated with an increase in the production of Interleukin-2 (IL-2). nih.gov IL-2 is a critical cytokine for T-cell proliferation and differentiation. researcherslinks.combio-rad.com The activation of TLR7 by guanosine analogs like this compound can also lead to the secretion of a range of other cytokines, including IFN-α/β, IFN-γ, IL-6, IL-12, and TNF-α. nih.gov This broader cytokine response highlights the compound's capacity to induce a Th1-type immune response, which is crucial for defending against intracellular pathogens and tumor cells. nih.gov
Table 1: Effects of this compound on Thymocyte Functions
| Parameter | Effect | Reference |
|---|---|---|
| Proliferation | Stimulated in the presence of concanavalin A | nih.gov |
| Interleukin-2 (IL-2) Production | Increased | nih.gov |
| IL-2 Receptor alpha (IL-2Rα) Expression | Upregulated | nih.gov |
| Apoptosis | Decreased | nih.gov |
Concurrent with the increased production of IL-2, this compound also upregulates the expression of the alpha subunit of the IL-2 receptor (IL-2Rα or CD25). nih.govlabcorp.com The IL-2Rα chain is a key component of the high-affinity IL-2 receptor, and its increased expression enhances the sensitivity of T-cells to IL-2, thereby promoting their proliferation and survival. labcorp.comnjmonline.nl The release of a soluble form of IL-2Rα is also associated with T-cell activation. labcorp.comnjmonline.nl
Studies on rat thymocytes have demonstrated that treatment with this compound leads to decreased apoptosis compared to stimulation with concanavalin A alone. nih.gov This anti-apoptotic effect likely contributes to the observed increase in lymphocyte proliferation by promoting cell survival.
Role in Cellular Antioxidant Mechanisms (e.g., RNA as a Scavenger)
Reactive oxygen species (ROS) are generated as byproducts of normal cellular metabolism and can cause damage to macromolecules such as DNA, proteins, and lipids if not properly controlled. nih.govacs.orgwikipedia.org Cells possess a complex antioxidant defense system to neutralize ROS, which includes both enzymatic and non-enzymatic components. nih.govmdpi.com
While the primary focus of oxidative damage is often on DNA, RNA is also susceptible to oxidation by ROS. wikipedia.org This can disrupt protein synthesis and lead to cellular degeneration. nih.gov Interestingly, some cellular components not traditionally viewed as antioxidants can function as scavengers of reactive species. Guanine, having the lowest redox potential among the nucleobases, is particularly vulnerable to oxidation, leading to the formation of 8-oxoguanine (8-oxoG). nih.gov While the accumulation of 8-oxoG in DNA is a marker of oxidative stress and can be mutagenic, the process of its formation can be seen as a form of scavenging, where the guanine base effectively neutralizes a reactive oxygen species. nih.govnih.gov
The cellular response to oxidative stress involves the activation of antioxidant defense mechanisms. While direct evidence for RNA acting as a primary scavenger is still an emerging area of research, the high abundance of RNA in the cell and the susceptibility of its guanine bases to oxidation suggest a potential role in buffering against transient spikes in ROS. The subsequent repair or degradation of oxidized RNA would be a necessary component of this protective mechanism. The balance between ROS production and scavenging is critical for maintaining cellular homeostasis. frontiersin.org
Enzymatic Recognition and Repair Mechanisms of 7 Thio 8 Oxoguanosine and Analogous Lesions
The Base Excision Repair (BER) Pathway for 8-Oxoguanine
The BER pathway is a crucial cellular defense mechanism that recognizes and removes damaged or modified DNA bases. mdpi.comnih.gov This multi-step process is initiated by a specialized class of enzymes known as DNA glycosylases. nih.govembopress.org In the context of oxidative damage, the BER pathway is the primary route for the removal of 8-oxoG. mdpi.comnih.gov
The process begins with the recognition of the 8-oxoG lesion by a specific DNA glycosylase, which then cleaves the N-glycosidic bond connecting the damaged base to the deoxyribose sugar backbone. mdpi.comnih.gov This action creates an apurinic/apyrimidinic (AP) site, a location in the DNA that is missing a base. embopress.orgmsu.ru Following the creation of the AP site, downstream enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, work in concert to remove the abasic site, synthesize a new, correct nucleotide, and seal the remaining nick in the DNA backbone, thereby restoring the integrity of the genetic material. mdpi.comnih.gov
8-Oxoguanine DNA Glycosylase 1 (OGG1)
In eukaryotic cells, the principal enzyme responsible for the recognition and excision of 8-oxoG is 8-Oxoguanine DNA Glycosylase 1 (OGG1). mdpi.comwikipedia.org This bifunctional enzyme not only possesses DNA glycosylase activity but also an AP lyase function, allowing it to both remove the damaged base and cleave the DNA backbone. wikipedia.orgtandfonline.com OGG1 exhibits a strong preference for excising 8-oxoG when it is paired with cytosine, which is the correct pairing partner for the original guanine (B1146940) base. mdpi.comnih.gov
The primary and most efficient function of OGG1 is its glycosylase activity. oup.com This involves the hydrolysis of the N-glycosidic bond that links the 8-oxoG base to the deoxyribose sugar of the DNA backbone. nih.govmsu.ru The catalytic mechanism involves the ε-amino group of a specific lysine (B10760008) residue, Lys249, within the active site of OGG1. nih.gov This lysine residue acts as a nucleophile, attacking the C1' atom of the deoxyribose sugar, which facilitates the cleavage of the bond and the release of the free 8-oxoG base. nih.gov This initial step is critical for initiating the repair process and preventing the mutagenic potential of the lesion.
In addition to its glycosylase activity, OGG1 also possesses a β-lyase activity, which allows it to cleave the phosphodiester backbone of the DNA at the resulting AP site. msu.ruuniprot.org This cleavage occurs 3' to the abasic site through a β-elimination reaction. embopress.orgmsu.ru However, the β-lyase activity of OGG1 is significantly weaker and slower than its glycosylase activity. oup.comoup.com In many cases, the AP site generated by the glycosylase activity is primarily processed by a separate enzyme, AP endonuclease 1 (APE1), which is more efficient at cleaving the backbone. semanticscholar.org
OGG1 demonstrates a high degree of specificity for its primary substrate, 8-oxoG. researchgate.netnih.gov It also recognizes and excises other structurally similar lesions, such as formamidopyrimidines (FapyG), which are also products of oxidative damage to guanine. uniprot.org The enzyme's activity is highly dependent on the base paired opposite the lesion. OGG1 is most active on 8-oxoG:C pairs and shows significantly reduced activity on 8-oxoG mispaired with other bases like adenine (B156593), guanine, or thymine (B56734). embopress.orgresearchgate.net This specificity ensures that repair is targeted to the correct strand, preventing the introduction of mutations.
The turnover rate of OGG1, or the speed at which it can process multiple lesions, is relatively low. nih.gov This is partly because the enzyme binds tightly to the AP site product after excising the 8-oxoG base. nih.gov The interaction with other BER proteins, such as APE1 and XRCC1, can stimulate the turnover of OGG1 by facilitating its release from the AP site, thereby allowing it to locate and repair other lesions. semanticscholar.org
Table 1: Kinetic Parameters of OGG1 Variants
| OGG1 Variant | Substrate | KM (nM) | kcat (min-1) | ksp (kcat/KM) | C/A Specificity |
| Wild-type | 8-oxoG:C | 4.9 | 0.44 | 0.090 | 4.9 |
| Wild-type | 8-oxoG:A | 23 | 0.42 | 0.018 | |
| A288V | 8-oxoG:C | 12 | 0.41 | 0.034 | 4.3 |
| A288V | 8-oxoG:A | 25 | 0.20 | 0.008 | |
| D322N | 8-oxoG:C | 11 | 0.40 | 0.036 | 12 |
| D322N | 8-oxoG:A | 67 | 0.20 | 0.003 | |
| S326C | 8-oxoG:C | 5.2 | 0.20 | 0.038 | 4.8 |
| S326C | 8-oxoG:A | 19 | 0.15 | 0.008 |
Data adapted from a study on natural polymorphic variants of human OGG1. nih.gov
An interesting feature of OGG1's mechanism is the concept of product-assisted catalysis. researchgate.net This model suggests that the excised 8-oxoG base, the product of the glycosylase reaction, can act as a catalyst for the subsequent β-lyase reaction. chemrxiv.org After being cleaved from the DNA, the 8-oxoG base can bind to a specific pocket within the enzyme's active site and facilitate the cleavage of the DNA backbone at the AP site. nih.gov However, the in vivo relevance of this mechanism is still under debate, as other cellular factors and the rapid protonation of the excised base may limit its efficiency. oup.com
The catalytic activity of OGG1 is intricately linked to the conformational dynamics of its active site. nih.gov The precise positioning of key amino acid residues, particularly Lys249 and Asp268, is crucial for both substrate recognition and catalysis. nih.govnih.gov Molecular dynamics simulations have shown that the populations of catalytically competent conformations of these residues directly influence the enzyme's activity. msu.runih.gov For instance, a decrease in the proper configuration of Lys249 and Asp268 is associated with lower enzymatic activity. msu.ru The interaction with the base opposite the lesion also plays a role in the dynamics of the active site, contributing to the enzyme's specificity. msu.ru
MutY Homolog (MUTYH)
The MutY homolog (MUTYH) in humans is a critical DNA glycosylase involved in the base excision repair (BER) pathway, specifically targeting the errors made by DNA polymerases during the replication of oxidatively damaged DNA. nih.govfrontiersin.org One of the most prevalent and mutagenic forms of oxidative DNA damage is 7,8-dihydro-8-oxoguanine (8-oxoG), an analogous lesion to 7-Thio-8-oxoguanosine. nih.govfrontiersin.org Due to its ability to adopt a syn conformation, 8-oxoG can readily mispair with adenine (A) during DNA replication. oup.com If left uncorrected, this A:8-oxoG mispair leads to G:C to T:A transversion mutations upon the next round of replication. nih.govfrontiersin.org
MUTYH's primary function is to prevent these mutations by specifically recognizing the A:8-oxoG mismatch and excising the undamaged adenine base. nih.govpnas.orgresearchgate.net This action creates an apurinic/apyrimidinic (AP) site opposite the 8-oxoG lesion. researchgate.net The repair process is then continued by other BER enzymes, such as AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone at the AP site. pnas.orgresearchgate.net DNA polymerase λ (Pol λ) is then recruited to fill the gap, showing a preference for incorporating the correct cytosine (C) opposite the 8-oxoG. pnas.org Finally, DNA ligase seals the nick, restoring the DNA sequence to an 8-oxoG:C pair, which can then be correctly repaired by another glycosylase, OGG1. nih.govpnas.org
The recognition of the 8-oxoG lesion is crucial for MUTYH's function. Studies on the E. coli homolog, MutY, have shown that the C-terminal domain of the enzyme is vital for specifically recognizing the A:8-oxoG pair, distinguishing it from a normal A:G mismatch. frontiersin.orgnih.gov The human MUTYH protein also exhibits a strong preference for A:8-oxoG substrates. frontiersin.org Research on 8-oxoG analogs, such as 7-methyl-8-oxoguanine (7MOG), indicates that MUTYH can mediate their repair when paired with adenine, suggesting the 8-oxo group is a key structural feature for recognition. escholarship.org The paramount importance of MUTYH in genomic stability is highlighted by the fact that biallelic mutations in the MUTYH gene are linked to a hereditary colorectal cancer syndrome known as MUTYH-associated polyposis (MAP). nih.govnih.gov
| Substrate Mismatch | MUTYH Activity | Significance | References |
|---|---|---|---|
| A:8-oxoG | High | Primary target; prevents G:C to T:A transversions. | nih.govfrontiersin.org |
| A:G | Moderate | Recognizes and repairs G:C to T:A transversions arising from deamination or replication errors. | frontiersin.orgasm.org |
| A:C | Low | Some activity observed, but less significant than purine-purine mismatches. | frontiersin.orgasm.org |
| G:8-oxoG | Weak Guanine Glycosylase Activity | Limited activity observed for some homologs like MutYDr. | asm.org |
Nudix Hydrolase (NUDT1/MTH1) in Nucleotide Pool Sanitization
Beyond repairing lesions already present in the DNA strand, cells possess a proactive defense mechanism to cleanse the pool of free deoxynucleoside triphosphates (dNTPs). maayanlab.cloudmdpi.com The enzyme Nudix Hydrolase 1 (NUDT1), also known as MutT Homolog 1 (MTH1), is a key player in this "nucleotide pool sanitization" process. maayanlab.cloudresearchgate.netfrontiersin.org Reactive oxygen species (ROS) can oxidize not only DNA bases but also the free dNTPs in the cytoplasm and mitochondria. maayanlab.cloudresearchgate.net Guanine nucleotides are particularly susceptible, leading to the formation of 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP). mdpi.com
If not neutralized, 8-oxo-dGTP can be mistakenly incorporated into DNA by polymerases opposite adenine, creating the same mutagenic A:8-oxoG lesion that MUTYH targets. mdpi.commdpi.com MTH1 prevents this by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, 8-oxo-dATP, and 2-hydroxy-dATP, into their corresponding monophosphate forms (e.g., 8-oxo-dGMP). maayanlab.cloudmdpi.comnih.gov These monophosphates cannot be used by DNA polymerases as building blocks for DNA synthesis and are not re-phosphorylated back into triphosphates within the cell. mdpi.comfrontiersin.org
This sanitizing function is crucial for maintaining the fidelity of both nuclear and mitochondrial DNA replication. maayanlab.cloudresearchgate.net The enzyme is found primarily in the cytoplasm but also in mitochondria, underscoring its role in protecting both genomes. maayanlab.cloudnih.gov By preventing the incorporation of damaged nucleotides, MTH1 reduces the burden on DNA repair systems like BER and minimizes the risk of mutations and genomic instability. maayanlab.cloudfrontiersin.org Notably, many cancer cells exhibit high levels of oxidative stress and become reliant on MTH1 to survive, making it an attractive target for anticancer therapies. maayanlab.cloudbohrium.com
DNA Polymerase Bypass and Translesion Synthesis of 8-Oxoguanine
When DNA damage like 8-oxoguanine (8-oxoG) is not repaired before the replication fork arrives, specialized DNA polymerases are recruited to carry out translesion synthesis (TLS), a process that allows replication to proceed across the lesion. plos.org This process is essential to prevent replication fork collapse but can be error-prone. oup.com The mutagenic nature of 8-oxoG stems from its dual coding potential; it can form a standard Watson-Crick pair with cytosine (C) when in its anti conformation or a Hoogsteen pair with adenine (A) when it rotates into the syn conformation. oup.compnas.org Replicative polymerases frequently misincorporate adenine opposite 8-oxoG, leading to mutations. oup.compnas.org
Accuracy of Nucleotide Incorporation Opposite 8-Oxoguanine
The accuracy of nucleotide incorporation opposite 8-oxoG varies significantly among different DNA polymerases. oup.comnih.gov High-fidelity replicative polymerases, such as Polymerase δ (Pol δ), are often stalled by the lesion and, when they do bypass it, tend to misincorporate adenine at a high frequency. pnas.orgnih.gov
| DNA Polymerase | Organism | Preferred Insertion | Relative Efficiency/Accuracy | References |
|---|---|---|---|---|
| Pol δ | Yeast | Adenine (A) | Low efficiency and low accuracy (high misincorporation). | nih.govoup.com |
| Pol η | Yeast | Cytosine (C) | ~10-fold more efficient and at least 10-fold more accurate than Pol δ. Inserts C ~20-fold more often than A. | nih.govpnas.orgnih.gov |
| Pol η | Human | Cytosine (C) / Adenine (A) | Efficient bypass, but lower fidelity than yeast Pol η, with significant adenine incorporation. | pnas.orgnih.gov |
| Pol ι | Human | Cytosine (C) | Preferentially incorporates C, but overall replication efficiency is decreased ~3.8-fold compared to undamaged G. | pnas.org |
| Pol β | Human | Cytosine (C) / Adenine (A) | Poor fidelity, incorporates dCTP only ~2-fold more efficiently than dATP. | oup.com |
Role of Specific DNA Polymerases (e.g., PrimPol)
PrimPol is a dual-function primase-polymerase found in both the nucleus and mitochondria of human cells that plays a significant role in DNA damage tolerance. preprints.orgnih.gov It is involved in restarting stalled replication forks and has TLS activity across various lesions, including 8-oxoG. preprints.orgnih.gov Structural and kinetic studies have demonstrated that PrimPol bypasses 8-oxoG in a mostly error-free manner, preferentially inserting the correct nucleotide, cytosine. nih.gov
The structure of PrimPol's active site during the insertion of C opposite 8-oxoG(anti) is largely unperturbed, allowing for accurate synthesis. nih.gov While the misinsertion of A opposite 8-oxoG(syn) is possible, it is less favorable. nih.gov Furthermore, PrimPol finds it difficult to extend synthesis from an A that has been misincorporated opposite the lesion, providing another checkpoint for accuracy. nih.gov
Recent research has expanded on PrimPol's capabilities, showing it also possesses efficient and accurate TLS activity across 8-oxoadenine (8-oxoA), another common oxidative lesion. preprints.orgsciety.org Interestingly, the accuracy of PrimPol when bypassing 8-oxoA is significantly higher than its accuracy when bypassing 8-oxoG. preprints.orgsciety.org These findings underscore PrimPol's role as a versatile polymerase capable of handling different types of oxidative DNA damage, thereby contributing to the maintenance of genomic integrity. preprints.orgpreprints.org
Exoribonuclease Processing of RNA Containing 8-Oxoguanine
Oxidative damage is not limited to DNA; RNA is also susceptible to attack by ROS, leading to lesions such as 8-oxo-7,8-dihydroguanosine (8-oxoG) in the RNA strand. nih.gov The presence of oxidized RNA has been linked to various diseases and the aging process. nih.govnih.gov Cells have mechanisms to clear damaged RNA, and ribonucleases play a central role in this process. nih.gov
Exoribonuclease Xrn-1 Degradation Pathways
Xrn-1 is a highly processive 5'→3' exoribonuclease responsible for the degradation of a large fraction of cytoplasmic mRNA in eukaryotes. elifesciences.orgoup.com It plays a key role in general mRNA turnover and in quality control pathways that target aberrant transcripts. oup.com Studies investigating how Xrn-1 handles oxidatively damaged substrates have revealed that the presence of an 8-oxoG lesion within an RNA oligonucleotide poses a significant challenge to the enzyme. nih.gov
When Xrn-1 encounters an 8-oxoG lesion during its 5'→3' degradation of an RNA strand, its processive activity is frequently stalled. nih.govnih.gov This stalling results in the accumulation of 5'-phosphorylated RNA fragments with the 8-oxoG lesion at the 5'-end. nih.govnih.gov The extent of this stalling can vary, with yields of the stalled fragment ranging from approximately 5% to 30%, depending on the position of the 8-oxoG and the surrounding sequence context. nih.gov
The precise mechanism for this stalling is not fully understood, but it is thought to involve structural or conformational changes around the lesion that impede its passage through the enzyme's active site. nih.govnih.gov Hypotheses suggest that altered π-π stacking interactions between the modified base and aromatic residues in the Xrn-1 active site, as well as potential new hydrogen bonding, may contribute to the decreased degradation efficiency. nih.govnih.gov These findings indicate that while Xrn-1 is involved in the decay of damaged RNA, certain lesions like 8-oxoG can resist complete degradation, suggesting that other cellular factors may be required to fully resolve oxidized RNA. nih.govnih.gov
Factors Influencing Nuclease Efficiency (e.g., H-bonding, conformation)
The efficiency with which nucleases recognize and excise damaged bases like this compound is not absolute and is influenced by a subtle interplay of stereochemical and electronic factors. The primary repair pathway for such lesions is the Base Excision Repair (BER) pathway, initiated by DNA glycosylases such as human 8-oxoguanine glycosylase 1 (OGG1) and its bacterial homolog, formamidopyrimidine-DNA glycosylase (Fpg). nih.govnih.gov The introduction of a sulfur atom at the 7-position, replacing the nitrogen atom of guanine, is expected to significantly alter the recognition and processing by these enzymes.
Hydrogen Bonding:
The recognition of 8-oxoG by OGG1 is a highly specific process mediated by a network of hydrogen bonds within the enzyme's active site. nih.gov A critical interaction for discriminating 8-oxoG from undamaged guanine is the hydrogen bond formed between the N7-H of the lesion and the main chain carbonyl of Glycine 42 in human OGG1. researchgate.net The substitution of the N7 atom with sulfur in this compound would disrupt this crucial hydrogen bond, likely diminishing the binding affinity and recognition by OGG1. While the 8-oxo group remains a key recognition feature, the alteration at the 7-position could lead to altered repair kinetics.
Studies on analogous lesions have shown that modifications at or near the 7-position can impact repair. For instance, the binding of the methyl-CpG-binding domain of MeCP2 is significantly inhibited by the oxidation of guanine to 8-oxoG, a change that converts the N7 position from a hydrogen bond acceptor to a donor. nih.gov This highlights the sensitivity of protein-DNA interactions to the chemical environment at this position.
Conformation:
The conformation of the nucleoside, particularly the orientation around the glycosidic bond (syn vs. anti), is a critical determinant of nuclease efficiency. Functionalization at the C8-position of guanosine (B1672433), as seen in 8-oxoG, favors a syn-conformation. oup.com This conformational preference allows 8-oxoG to form a stable, albeit mutagenic, base pair with adenine. oup.commdpi.com DNA repair enzymes must navigate these conformational states to excise the lesion correctly.
The repair enzyme MutY, for example, is responsible for excising the undamaged adenine base from an 8-oxoG:A mispair. nih.gov The recognition process for MutY involves the specific structural features of the syn-conformation of 8-oxoG. acs.org For this compound, the bulky sulfur atom at the 7-position is expected to further influence the conformational equilibrium around the glycosidic bond. This alteration could either enhance or hinder its recognition by repair enzymes, depending on the specific conformational requirements of the enzyme's active site.
Studies on the exoribonuclease Xrn-1 processing RNA containing 8-oxoG have shown that stalling of the enzyme is partly dependent on structural and conformational changes around the nucleoside. nih.govfrontiersin.org This suggests that even minor alterations to the lesion's structure can have significant consequences for nuclease efficiency.
The following table summarizes the key enzymatic steps and influencing factors for the analogous 8-oxoG lesion, providing a framework for understanding the potential processing of this compound.
| Repair Enzyme | Lesion Recognized | Key Recognition Factors | Factors Influencing Efficiency |
| OGG1/Fpg | 8-oxoG:C | H-bond with N7-H, recognition of 8-oxo group. | Conformation of the base, presence of specific amino acid residues in the active site (e.g., Gly42 in hOGG1). researchgate.netnih.gov |
| MutY | 8-oxoG:A | Recognition of the adenine in the mismatch and the syn-conformation of 8-oxoG. | Interactions with the C-terminal domain (CTD) of the enzyme. acs.org |
| Xrn-1 (on RNA) | 8-oxoG | Conformational changes around the glycosidic bond. | π-π stacking interactions, spatial constraints within the active site. nih.govfrontiersin.org |
The efficiency of repair is a result of a multi-step process that includes initial lesion detection, base flipping out of the DNA helix, insertion into the enzyme's active site, and catalysis. nih.gov Each of these steps can be affected by the subtle changes introduced by the thio-substitution in this compound. For example, stopped-flow kinetic analysis of OGG1 has revealed that the insertion of enzyme residues into the DNA helix is a critical step for specificity. nih.gov The altered electronic and steric properties of this compound could significantly impact the energetics and kinetics of this insertion step.
Structural and Conformational Dynamics in Nucleic Acids Modified by 7 Thio 8 Oxoguanosine and 8 Oxoguanine
Impact on Duplex Structure Stability (DNA:DNA, RNA:RNA, RNA:DNA)
The presence of 8-oxoguanine generally leads to a destabilization of nucleic acid duplexes, although the extent of this effect varies depending on the nature of the duplex (DNA:DNA, RNA:RNA, or RNA:DNA) and the base opposite the lesion.
In DNA:DNA duplexes , the 8-oxoG:C pair, while structurally similar to the canonical G:C pair, introduces a modest thermodynamic instability. nih.govnih.gov Studies have shown a decrease in the melting temperature (Tm) of DNA duplexes containing an 8-oxoG:C pair compared to their unmodified counterparts. nih.gov However, this destabilization is considered subtle. nih.govresearchgate.net For instance, one study on a 15-base-pair oligodeoxynucleotide duplex showed only a modest loss of free energy due to the 8-oxoG lesion. nih.gov
The stability of RNA:RNA duplexes is more significantly affected by the presence of 8-oxoG. Thermal denaturation experiments have demonstrated that a single 8-oxoG lesion results in a notable destabilization of the RNA duplex structure. oup.com The incorporation of one to three 8-oxoG modifications into a 12-mer RNA duplex resulted in a thermal destabilization with a decrease in melting temperature (ΔTm) of approximately -10°C per lesion. oup.com The identity of the opposing base also plays a crucial role; sequences with cytosine or uracil (B121893) opposite 8-oxoG are destabilized, whereas those with adenine (B156593) or guanine (B1146940) show some stabilization relative to their canonical counterparts. oup.com
In RNA:DNA heteroduplexes , the base-pairing preference of 8-oxoG differs from that in RNA:RNA duplexes. The order of stability for 8-oxoG pairing with a deoxynucleotide is dC > T > dA > dG. oup.com Thermodynamic analysis has revealed that 8-oxoG forms base pairs with cytidine (B196190) and thymidine (B127349) with similar stability, and these pairings are more thermodynamically favorable than those with adenosine (B11128) and guanosine (B1672433). nih.gov Despite this, the differences in melting temperature and free energy between 8-oxoG/dC and 8-oxoG/T are much smaller than those observed between the canonical G/dC and G/T pairs. nih.gov Circular dichroism spectra indicate that RNA:DNA heteroduplexes containing 8-oxoG exhibit characteristics of both A-form RNA and B-form DNA. nih.gov
The following table summarizes the impact of 8-oxoG on the stability of different nucleic acid duplexes based on melting temperature changes (ΔTm).
| Duplex Type | Opposing Base | Effect on Stability | ΔTm (°C) per lesion | Reference |
| DNA:DNA | Cytosine | Modest Destabilization | Not specified | nih.govnih.gov |
| RNA:RNA | Cytosine/Uracil | Destabilization | ~ -10 | oup.com |
| RNA:RNA | Adenine/Guanine | Stabilization | Not specified | oup.com |
| RNA:DNA | Deoxycytidine | Most Stable Pairing | Not specified | oup.comnih.gov |
| RNA:DNA | Thymidine | Second Most Stable Pairing | Not specified | oup.comnih.gov |
Alterations in Base Pairing Properties
The modification at the C8 position of guanine alters its hydrogen bonding capabilities, leading to changes in base pairing, including the formation of non-canonical pairs.
Hoogsteen Base Pairing and Misincorporation (e.g., 8-oxoG:A mismatch)
A key consequence of the 8-oxo modification is the increased propensity for 8-oxoG to adopt a syn conformation, which facilitates the formation of a Hoogsteen base pair with adenine. mdpi.comnih.gov This 8-oxoG(syn):A(anti) mispair is structurally similar to a canonical T:A Watson-Crick pair and does not cause significant distortion of the B-DNA helix. mdpi.comatdbio.comresearcher.life This structural mimicry allows the 8-oxoG:A pair to evade the proofreading activity of DNA polymerases, leading to G:C to T:A transversion mutations. mdpi.comresearchgate.net The N7 atom of 8-oxoG acts as a hydrogen bond donor, which is crucial for the formation of this stable mispair. mdpi.com Molecular dynamics simulations have shown that in an 8-oxoG:A mismatch, the 8-oxoG nucleoside can spontaneously transition from the anti to the thermodynamically preferred syn conformation. nih.gov
The relative stabilities of these base pairs have been examined, with the Watson-Crick 8-oxoG:C pair being roughly as stable as a canonical G:C pair, while the Hoogsteen 8-oxoG:A pair is more stable than other mismatches involving 8-oxoG. nih.gov
Conformational Changes Induced by Modification
The introduction of an 8-oxo group at the C8 position of guanine induces significant local conformational changes in the nucleic acid structure.
Glycosidic Bond Conformation (anti↔syn equilibrium)
The most notable conformational change induced by 8-oxoguanine is the shift in the equilibrium of the glycosidic bond from the typical anti conformation to the syn conformation. mdpi.comnih.gov This rotation around the glycosidic bond is driven by steric hindrance between the O8 atom of 8-oxoG and the sugar-phosphate backbone in the anti conformation. nih.govcsic.es While unmodified guanine prefers the anti conformation, the C8 modification in 8-oxoG and its thio-analogue, 7-thio-8-oxoguanosine, favors the syn conformation. nih.govosti.gov The syn conformation is crucial for the mutagenic potential of 8-oxoG as it exposes the Hoogsteen edge for pairing with adenine. mdpi.com In the context of RNA, the anti to syn conformational change induced by 8-oxoG is also observed and is thought to be a key factor in its functional impact. oup.com
The following table summarizes the preferred glycosidic bond conformation for guanine and its modified forms.
| Compound | Preferred Conformation | Consequence | Reference |
| Guanine | anti | Standard Watson-Crick pairing | csic.es |
| 8-Oxoguanine | syn | Facilitates Hoogsteen pairing with Adenine | mdpi.comnih.gov |
| This compound | syn | Favored due to C8 substitution | nih.govosti.gov |
Functional Implications of Structural Perturbations
The introduction of lesions like this compound and its more extensively studied counterpart, 8-oxoguanine (8-oxoG), into nucleic acid sequences instigates significant structural and conformational changes. These alterations are not merely localized atomic displacements but have profound functional consequences, affecting the intricate processes of RNA folding, the stability of structural motifs, and the precise recognition by nucleic acid-binding proteins. The functional impact is highly dependent on the lesion's location, the surrounding sequence context, and the specific structural motif it inhabits.
The presence of 8-oxoguanine, a common product of oxidative stress, can significantly alter the thermodynamic stability and structure of RNA. nih.govoup.com Studies incorporating 8-oxoG into RNA duplexes have shown that each lesion can destabilize the structure, with a reported decrease in the melting temperature (ΔTm) of approximately 10°C per modification. nih.govoup.com This destabilization is attributed to the altered properties of the 8-oxoG nucleobase compared to the canonical guanine. oup.com
The impact of 8-oxoG on more complex RNA structures like hairpins is highly dependent on the lesion's position and the local sequence. nih.gov When 8-oxoG is placed within the stem of an RNA hairpin, it generally leads to destabilization, unless it is paired opposite an adenosine. nih.gov Modifications within the loop region show variable effects, ranging from slight stabilization to significant destabilization, which in some instances can even force a transition from a hairpin to a duplex structure. nih.gov
Aptamers, which are oligonucleotide or peptide molecules that bind to a specific target molecule, are particularly sensitive to such modifications. Their function relies on a precise three-dimensional structure for target recognition. bjid.org.br Introducing 8-oxoG into the binding pocket of an aptamer can drastically alter its structure and, consequently, its binding affinity and selectivity. researchgate.net For example, in a preQ1 riboswitch aptamer, placing an 8-oxoG modification at guanosine position 5 (G5) disrupts a critical stem structure (P1) and completely inhibits the recognition of its target ligand. nih.govoup.com Conversely, modifying the aptamer at position G11 results in increased thermal stability, yet it weakens the binding affinity, reflected by a dissociation constant (Kd) four times larger than that of the unmodified aptamer. nih.govoup.com These findings underscore how a single oxidative lesion can profoundly affect RNA structure and function, with outcomes that are exquisitely dependent on the lesion's specific location. nih.govoup.com
Table 1: Impact of 8-Oxoguanine (8-oxoG) on RNA Hairpin and Aptamer Models
| RNA Model | Modification Site | Observed Effect on Stability and Function | Reference |
|---|---|---|---|
| RNA Duplex | N/A (within dodecamer) | Destabilization (ΔTm of approx. -10°C per lesion) | nih.govoup.com |
| RNA Hairpin | Stem Region | Destabilization (unless paired with Adenosine) | nih.gov |
| RNA Hairpin | Loop Region | Variable: slight stabilization to large destabilization; potential secondary structure change (hairpin → duplex) | nih.gov |
| preQ1 Aptamer | G5 (in stem P1) | Disruption of stem structure; inhibition of target recognition | nih.govoup.com |
The structural perturbations caused by 8-oxoguanine significantly influence how proteins interact with nucleic acids. This is evident in the recognition by both DNA repair enzymes and a variety of RNA-binding proteins (RBPs).
Human 8-oxoguanine-DNA Glycosylase (OGG1): OGG1 is the primary enzyme in human cells responsible for recognizing and excising 8-oxoG from DNA as part of the base excision repair (BER) pathway. mdpi.comnih.govmdpi.com The enzyme's ability to discriminate 8-oxoG from the vast excess of normal guanine is critical for preventing mutations. mdpi.com This specific recognition is mediated by contacts within the enzyme's active site; a key interaction is a hydrogen bond formed between the N7 hydrogen of the 8-oxoG base and the main-chain carbonyl of the amino acid Glycine 42, an interaction that cannot be formed with canonical guanine. mdpi.com While OGG1 efficiently repairs 8-oxoG in DNA, its interaction with 8-oxoG in RNA is different. In the context of the Respiratory Syncytial Virus (RSV), OGG1 recognizes 8-oxoG within the viral RNA genome but does not excise the base. plos.org Instead, this interaction appears to be a viral strategy to maintain genetic fidelity under oxidative stress, suggesting a novel "reading" function for OGG1 on RNA that is distinct from its catalytic repair function on DNA. plos.org
RNA-Binding Proteins (RBPs): Oxidative damage in the form of 8-oxoG can modulate the binding of a diverse set of RBPs, thereby altering RNA metabolism, including stability and translation. Several RBPs have been identified that preferentially bind to 8-oxoG-containing RNA. nih.govbiorxiv.orgresearchgate.net These include Polynucleotide Phosphorylase (PNPase), Heterogeneous Nuclear Ribonucleoprotein D (HNRPD/Auf1), Poly(C)-binding protein 1 (PCBP1), Y-box binding protein 1 (YB-1), and the Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1-3). nih.govbiorxiv.org The preferential binding by these proteins suggests they play a role in the cellular response to oxidative stress. nih.gov For instance, the exoribonuclease Xrn-1, which is involved in degrading damaged mRNA, stalls its 5'→3' hydrolysis activity when it encounters an 8-oxoG lesion. nih.gov This stalling is thought to be caused by spatial constraints imposed by conformational changes around the glycosidic bond of the modified nucleotide. nih.gov In contrast, some proteins are repelled by the lesion; a single 8-oxoG modification can abolish the binding of RBM4 to its target RNA sequence. biorxiv.org This differential binding—attraction for some proteins and repulsion for others—highlights a complex regulatory layer where RNA oxidation can redirect the activity of RBPs, thereby influencing the fate of the modified RNA molecule. biorxiv.org
Table 2: Protein Recognition of Nucleic Acids Containing 8-Oxoguanine (8-oxoG)
| Protein | Nucleic Acid Type | Nature of Interaction | Functional Consequence | Reference |
|---|---|---|---|---|
| OGG1 | DNA | Specific binding and excision | Initiation of Base Excision Repair (BER) | mdpi.commdpi.com |
| OGG1 | RNA (RSV) | Specific binding without excision | Viral genome fidelity maintenance | plos.org |
| Xrn-1 | RNA | Stalling of exonuclease activity at 8-oxoG site | Impeded RNA degradation | nih.gov |
| PNPase, HNRPD, PCBP1, YB-1, IGF2BP1-3 | RNA | Preferential binding to 8-oxoG-modified RNA | Implicated in oxidative stress response | nih.govbiorxiv.org |
| RBM4 | RNA | Repulsion / Abolished binding | Altered regulation of target RNA | biorxiv.org |
Role of 7 Thio 8 Oxoguanosine and Oxidative Guanine Lesions in Disease Pathogenesis
Link to Mutagenesis and Genomic Instability
The persistence of oxidative guanine (B1146940) lesions like 8-oxoG in DNA is a direct cause of mutagenesis and contributes to genomic instability. nih.gov When the DNA replication machinery encounters an 8-oxoG lesion, it can misinterpret the modified base, leading to the insertion of an incorrect nucleotide in the newly synthesized strand. nih.gov This misincorporation, if not corrected, results in a permanent mutation after the next round of DNA replication. mdpi.com The accumulation of such mutations in critical genes, such as tumor suppressors and proto-oncogenes, can drive the malignant transformation of cells. nih.govnih.gov Deficiencies in the enzymes that repair these lesions, such as 8-oxoguanine DNA glycosylase (OGG1), exacerbate the accumulation of 8-oxoG and increase the likelihood of spontaneous mutagenesis and tumorigenesis. mdpi.comnih.gov
The most common mutation caused by 8-oxoG is a G:C to T:A transversion. mdpi.comoup.comnih.gov This occurs because the 8-oxoguanine base can adopt a syn conformation, which allows it to form a stable base pair with adenine (B156593) (A) instead of its usual partner, cytosine (C). mdpi.comnih.gov During DNA replication, if an 8-oxoG lesion is present on the template strand, DNA polymerase may incorrectly insert an adenine opposite it. nih.gov In the subsequent round of replication, this adenine will then template the insertion of a thymine (B56734) (T), completing the G:C to T:A transversion. mdpi.com This specific mutational signature is frequently observed in cancers and is considered a hallmark of oxidative DNA damage. researchgate.netnih.gov
Oxidative damage does not occur uniformly throughout the genome; certain regions are more susceptible and are known as hotspots. wikipedia.org Guanine-rich sequences, particularly those found in regulatory regions of genes like promoters and telomeres, are particularly vulnerable to oxidation. nih.govnih.gov Furthermore, sequences that can form alternative DNA structures, such as G-quadruplexes (G4-DNA), are also considered hotspots for oxidative damage. nih.govnih.gov The structure of these non-B DNA conformations can expose guanine residues, making them more accessible to ROS. nih.gov The accumulation of lesions like 8-oxoG at these genomic hotspots can lead to genetic instability and altered gene expression, contributing to disease processes. nih.govresearchgate.net
Implications in Carcinogenesis and Tumorigenesis
The accumulation of oxidative guanine lesions, particularly 8-oxoG, plays a crucial role in the initiation and progression of cancer. nih.govnih.gov The mutagenic nature of 8-oxoG contributes to the high mutation rates observed in tumor cells. nih.gov This process of spontaneous mutation resulting from the accumulation of 8-oxoG is a key factor in promoting carcinogenesis. nih.govaacrjournals.org
Cancer cells are often characterized by high levels of oxidative stress due to factors like oncogene activation, abnormal metabolism, and mitochondrial dysfunction. nih.gov This pro-oxidant environment leads to increased damage to cellular macromolecules, including DNA. oup.com Consequently, significantly elevated levels of 8-oxoG are often found in the DNA of cancer cells compared to normal tissues. nih.gov This buildup of oxidative damage is a contributing factor to the genomic instability that drives cancer development. oup.com
The persistent accumulation of 8-oxoG acts as a driving force in tumor promotion. nih.govaacrjournals.org In animal models, mice deficient in the OGG1 repair enzyme show a higher susceptibility to tumorigenesis when exposed to carcinogens, which is associated with the accumulation of 8-oxoG in their tissues. researchgate.netaacrjournals.org The increased mutational load resulting from unrepaired 8-oxoG can provide a selective advantage for clonal expansion and the progression of tumors. nih.gov Thus, the buildup of this lesion is not just a marker of oxidative stress but an active participant in the process of carcinogenesis. aacrjournals.org
The efficiency of DNA repair pathways can be influenced by genetic variations within the population. A common polymorphism in the OGG1 gene, Ser326Cys (rs1052133), results in a serine to cysteine amino acid substitution at codon 326. nih.govnih.gov This genetic variant has been investigated as a potential risk factor for various cancers, although findings have been inconsistent across studies. nih.govjcancer.org Some meta-analyses suggest that the OGG1 Ser326Cys polymorphism is associated with an increased risk for certain cancers, including lung, digestive system, and head and neck cancers, particularly in Asian populations. nih.gov The hypothesis is that this polymorphism may alter the function of the OGG1 enzyme, leading to less efficient repair of 8-oxoG and thereby increasing an individual's susceptibility to cancer. nih.govnih.gov However, other studies have found no significant association with cancer risk, indicating that the effect of this polymorphism may be influenced by cancer type, ethnicity, and other genetic and environmental factors. aacrjournals.orgnih.gov
Data Tables
Table 1: Mutagenic Consequences of 8-Oxoguanine
| Lesion | Pairing Partner(s) | Resulting Mutation | Significance |
| 8-Oxoguanine (8-oxoG) | Cytosine (normal), Adenine (mispair) | G:C → T:A transversion | A primary driver of mutagenesis from oxidative stress. mdpi.comnih.gov |
Table 2: OGG1 Ser326Cys Polymorphism and Cancer Risk
| Polymorphism | Gene | Amino Acid Change | Associated Cancer Risks (Selected Studies) |
| rs1052133 | OGG1 | Serine → Cysteine at codon 326 | Increased risk for lung, digestive system, and head and neck cancers. nih.gov Association can be population-dependent. nih.gov |
Association with Aging and Age-Related Disorders
Aging is a complex biological process and a primary risk factor for numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. nih.govnih.gov A key mechanism implicated in aging is oxidative damage. nih.gov The accumulation of oxidative damage products, such as 8-oxo-7,8-dihydroguanosine (8-oxoGsn), an oxidized derivative of guanine, is increasingly recognized as a significant biomarker of cellular aging and is associated with the pathogenesis of many age-related diseases. nih.govnih.gov
The free radical theory of aging posits that the accumulation of damage from reactive oxygen species (ROS) contributes to the functional decline associated with aging. nih.gov Guanine is particularly susceptible to oxidation due to its low redox potential, making its oxidized form, 8-oxoguanine (8-oxoG), one of the most common DNA lesions. plos.orgnih.gov It is estimated that thousands of these lesions can form in a single cell each day. nih.gov While the significance of RNA oxidation in aging is still being fully elucidated, the presence of 8-oxoGsn in urine and blood has been confirmed as a noninvasive and sensitive biomarker for the level of oxidative stress in the body. nih.gov Clinical studies have consistently shown that the expression of 8-oxoGsn is significantly higher in individuals with age-related diseases compared to healthy, age-matched controls, and its levels may correlate with a poor prognosis. nih.gov
Oxidative Stress and Telomere Integrity
Telomeres are protective structures at the ends of linear chromosomes that are essential for maintaining genome stability. frontiersin.orgnih.gov With each cell division, telomeres naturally shorten, and this progressive shortening can lead to cellular senescence (a state of irreversible growth arrest) or apoptosis (programmed cell death), contributing to the aging process. frontiersin.orgnih.gov
Oxidative stress is a major factor that accelerates telomere shortening and dysfunction. nih.govnih.gov The G-rich sequences of telomeric DNA make them particularly vulnerable to oxidative damage, becoming preferred sites for the formation of the 8-oxoguanine (8-oxoG) lesion. frontiersin.orgnih.govresearchgate.net The presence of 8-oxoG within telomeres has several detrimental effects on their integrity and function:
Accelerated Shortening: Chronic exposure to oxidative stress and the resultant accumulation of 8-oxoG can speed up the rate of telomere shortening. nih.gov
Replication Stress: The presence of 8-oxoG can interfere with the DNA replication process at telomeres, leading to replication fork stalling and the generation of fragile sites. nih.govbiorxiv.org This can result in telomere loss and chromosomal instability. nih.gov
Telomere Dysfunction: Unrepaired 8-oxoG lesions can trigger a DNA damage response at the telomeres, leading to what is known as telomere crisis, characterized by chromosome fusions and genomic instability. nih.govbiorxiv.org
Research using tools to selectively induce 8-oxoG formation at telomeres has shown that even a single, acute induction of these lesions is sufficient to trigger a p53-dependent senescence phenotype, without necessarily causing immediate telomere shortening. biorxiv.org This indicates that the lesion itself, by impairing replication, can directly signal for cellular senescence. biorxiv.org The repair of 8-oxoG is primarily handled by the base excision repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). frontiersin.orgmdpi.com In cells deficient in OGG1, the accumulation of telomeric 8-oxoG leads to increased telomere fragility and loss, highlighting the critical role of this repair pathway in protecting telomere integrity against oxidative stress. nih.gov
| Finding | Organism/System Studied | Implication for Telomere Integrity |
| Chronic telomeric 8-oxoG induction | Human cells in culture | Accelerates telomere shortening and impairs cell growth. nih.gov |
| Acute telomeric 8-oxoG induction | Human fibroblast and epithelial cells | Triggers rapid, p53-dependent senescence and telomere fragility without immediate shortening. biorxiv.org |
| OGG1 enzyme deficiency | Human cells in culture | Increases telomere fragility and loss when 8-oxoG is present. nih.gov |
| 8-oxoG accumulation | In vitro models | Disrupts the binding of telomere-protective proteins TRF1 and TRF2. nih.gov |
Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are a group of age-related disorders characterized by the progressive loss of nerve cells in the brain and spinal cord. nih.govneuroscirn.org A central pathological feature in many of these conditions is an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, leading to significant oxidative stress. nih.govnih.gov This oxidative stress contributes to neuronal damage through the oxidation of lipids, proteins, and nucleic acids. researchgate.net
The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, high content of easily oxidizable lipids, and relatively low levels of antioxidant enzymes. In the context of Alzheimer's disease, oxidative stress is considered a key factor in its pathogenesis. researchgate.net The accumulation of oxidative DNA damage, particularly the formation of 8-oxo-2'-deoxyguanosine (a form of 8-oxoG in DNA), is a prominent feature in the brains of AD patients. nih.govacs.org
Evidence points to a decreased capacity for DNA damage repair in individuals with AD. mdpi.com The presence of 8-oxoG lesions in neuronal DNA can have severe consequences, including mutagenesis and the impairment of protein synthesis, ultimately contributing to neuronal dysfunction and cell death. nih.gov The abnormal assembly and aggregation of proteins, such as beta-amyloid and tau, are hallmarks of Alzheimer's disease, and this process is closely linked to oxidative stress. youtube.com The interplay between oxidative damage to nucleic acids and protein aggregation creates a vicious cycle that drives the progression of neurodegeneration. nih.govyoutube.com
| Disease | Key Finding Related to Oxidative Guanine Lesions | Reference |
| Alzheimer's Disease | Increased levels of 8-oxo-2'-deoxyguanosine in the brain. | nih.govacs.org |
| Alzheimer's Disease | Evidence of decreased DNA damage repair capacity in patients. | mdpi.com |
| General Neurodegeneration | Oxidative stress is a common factor leading to neuronal cell loss. | nih.govnih.gov |
| Parkinson's Disease | Oxidative stress and mitochondrial dysfunction are critical pathogenic factors. | researchgate.net |
Role in Viral Pathogenesis (e.g., Respiratory Syncytial Virus)
Respiratory Syncytial Virus (RSV) is a common RNA virus that causes significant respiratory tract infections, especially in infants and the elderly. nih.govnih.gov A key feature of RSV infection, as with other respiratory viruses like influenza and SARS-CoV-2, is the induction of a strong inflammatory response and the production of high levels of reactive oxygen species (ROS) in the airway epithelial cells. nih.govnih.gov This virally-induced oxidative stress plays a crucial role in the pathogenesis of the disease. nih.gov
The high levels of ROS can cause damage to host cells and also to the viral genome itself. Since RSV has an RNA genome, guanine bases within the viral RNA are susceptible to oxidation, forming 8-oxoguanine (referred to as 8-oxoGua in RNA). nih.govnih.gov This lesion can cause mispairing during viral replication, potentially leading to lethal mutations.
Recent research has uncovered a fascinating mechanism whereby RSV has adapted to this oxidative environment. Instead of simply succumbing to the damage, the virus appears to hijack a host DNA repair enzyme, 8-oxoguanine DNA glycosylase 1 (OGG1), for its own benefit. nih.govnih.gov
Key findings include:
OGG1 Binds to Viral RNA: Studies have shown that OGG1, which normally functions to remove 8-oxoG from DNA, also binds to the oxidized RSV RNA genome. nih.govnih.gov The binding sites are particularly prevalent in guanine-rich sequences of the viral antigenome. nih.gov
Maintaining Genetic Fidelity: The interaction is not for repair in the traditional sense. Instead, OGG1, as part of the viral ribonucleoprotein complex, "conceals" the 8-oxoGua lesion. nih.gov This action ensures that during replication, the oxidized base is correctly paired with cytosine, thus preserving the genetic integrity of the virus despite the oxidative damage. nih.gov
Essential for Viral Replication: This hijacking of OGG1 is not a minor event; it is critical for the virus. Inhibiting the ability of OGG1 to recognize and bind to 8-oxoGua significantly reduces the production of new RSV particles. nih.govnih.gov
This strategic adaptation suggests that 8-oxoguanine formation in the viral RNA is not just a random consequence of oxidative stress but a factor that the virus has evolved to manage and even exploit. nih.gov The OGG1 enzyme, in this context, acts less as a repair enzyme and more as an epigenetic reader that helps the virus maintain its genome, making the OGG1 pathway a potential novel target for antiviral therapies. nih.gov
| Virus | Host Factor Hijacked | Mechanism | Consequence for Virus |
| Respiratory Syncytial Virus (RSV) | 8-oxoguanine DNA glycosylase 1 (OGG1) | OGG1 binds to 8-oxoguanine in the viral RNA, ensuring correct base pairing during replication. nih.govnih.gov | Maintains genetic fidelity and promotes viral progeny production. nih.govnih.gov |
| Respiratory Syncytial Virus (RSV) | RELA/OGG1 Complex | RSV induces the formation of a RELA∙OGG1 complex that acts as an epigenetic regulator, reprogramming host cell metabolism. mdpi.comresearchgate.net | Supports the production of mature viral glycoproteins and modifies the cellular environment to favor the virus. mdpi.com |
Chemical Synthesis and Derivatization of 7 Thio 8 Oxoguanosine for Research Applications
Synthetic Routes for 7-Thio-8-oxoguanosine
The synthesis of this compound, a modified nucleoside with a thiol group at the 7-position and an oxo group at the 8-position of the guanine (B1146940) base, is a key area of research. cymitquimica.comscbt.com This compound, also known by synonyms such as 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-(3H,6H)-dione and Isatoribine, is of significant interest for its potential roles in cellular processes and its implications in oxidative stress and nucleic acid metabolism. cymitquimica.comscbt.com
One established synthetic strategy involves a three-step process starting from guanine precursors. This method includes N-alkylation at the N-9 position, followed by bromination at the C-8 position, and finally, hydrolytic cleavage of the bromide to yield the 8-oxoguanine derivative. uio.no The regioselectivity of the initial N-alkylation step, which can yield both N-9 and N-7 isomers, is influenced by the nature of the substituents and the specific alkylation method employed. uio.no
Preparation of 8-Thioguanosine (B1436560) Derivatives
The synthesis of 8-thioguanosine derivatives is essential for creating molecular tools for biochemical and biological studies. tandfonline.com These derivatives are often used to investigate signal transduction pathways and as components of supramolecular structures. tandfonline.com
Nucleophilic Halide Displacement Strategies
A common method for introducing a thio group at the 8-position of guanine derivatives is through nucleophilic displacement of a halogen, typically bromine or chlorine. researchgate.net The reaction of 8-bromoguanine (B1384121) derivatives with sodium thiosulfate (B1220275) is a widely used technique for this purpose. researchgate.net This method has been reinvestigated and optimized to improve yields and process efficiency for various 8-bromoguanine-containing precursors. researchgate.net For instance, the use of a catalytic amount of aluminium-trichloride has been shown to facilitate the installation of the 8-mercapto group. researchgate.net
Development of Reagents for Covalent Capture
To study the biological functions of 8-thioguanosine, researchers have developed specific reagents for its covalent capture. These "thioG-grasp" molecules are designed to react specifically with 8-thioguanosine. nih.govmdpi.com One such approach involves the development of 1,3-diazaphenoxazine (G-clamp) derivatives. nih.govmdpi.com These molecules are designed with a linker arm ending in a reactive atom, such as chlorine, which can be displaced by the nucleophilic sulfur atom of 8-thioguanosine. nih.govmdpi.com This reaction is facilitated by the formation of multiple hydrogen bonds between the G-clamp derivative and 8-thioguanosine, leading to the formation of a stable covalent adduct. nih.govmdpi.com The efficiency of this capture has been demonstrated with derivatives having a propyl linker, which react efficiently with 8-thioguanosine. nih.govmdpi.com
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation
To investigate the effects of this compound within a nucleic acid context, it is necessary to incorporate it into synthetic oligonucleotides. This is achieved through phosphoramidite chemistry. The synthesis of the this compound phosphoramidite requires appropriate protecting groups to prevent the oxidation of the thiol group during the automated solid-phase oligonucleotide synthesis process. This method allows for the precise, site-specific incorporation of the modified nucleoside into DNA or RNA strands. Similarly, phosphoramidites of related compounds like 8-oxoguanosine have been synthesized and successfully incorporated into RNA, demonstrating the feasibility of this approach for creating modified oligonucleotides for research purposes. nih.gov
Design and Synthesis of Analogs for Mechanistic Probes
The design and synthesis of analogs of this compound serve to create probes for investigating the mechanisms of biological processes, such as DNA repair. researchgate.net
Rational Design of Activators for OGG1
Human 8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair pathway, responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). dntb.gov.uanih.gov The rational design of small molecules that can modulate the activity of OGG1 is an active area of research. researchgate.net While many efforts have focused on inhibitors, there is also interest in developing activators. uio.noresearchgate.net The design of such molecules often starts with the 8-oxoguanine scaffold, with the aim of creating derivatives that can enhance the enzyme's catalytic activity. uio.no Recently, a small molecule, TH10785, was identified that increases OGG1 activity tenfold and even imparts a new enzymatic function to it. researchgate.net This demonstrates the potential of rationally designed analogs to serve as powerful tools for studying and manipulating DNA repair pathways. researchgate.net
Broader Research Perspectives and Future Directions
Elucidating the Full Spectrum of 7-Thio-8-oxoguanosine Biological Roles
This compound is a modified nucleoside characterized by a thiol group at the 7-position and an oxo group at the 8-position of the guanine (B1146940) base. cymitquimica.com This unique structure makes it a compound of interest in biochemical research, particularly concerning its potential functions in cellular processes, oxidative stress, and the metabolism of nucleic acids. cymitquimica.com The thiol group may alter its reactivity and interactions with other biological molecules, while the 8-oxo modification is a well-known marker of oxidative damage to both DNA and RNA. cymitquimica.com As a nucleoside, it can be involved in various biochemical pathways, including those related to the synthesis and function of RNA. cymitquimica.com
Future research will likely focus on several key areas to fully understand its biological significance. A primary objective will be to identify and characterize the specific cellular pathways in which this compound participates. This includes investigating its role as a potential signaling molecule, similar to how its precursor, 8-oxoguanine (8-oxoG), has been shown to modulate cellular signaling pathways. nih.govresearchgate.net For instance, the complex of 8-oxoG with the DNA repair enzyme 8-oxoguanine DNA glycosylase (OGG1) can activate Ras signaling pathways, leading to downstream gene expression. nih.govresearchgate.net It is conceivable that this compound could have similar or distinct signaling functions.
Another critical area of investigation will be its impact on RNA metabolism and function. The presence of modified nucleosides in RNA can affect its stability, translation, and interaction with RNA-binding proteins. Given that 8-oxoguanine in RNA can stall translation, it is important to determine if this compound has a similar effect. Furthermore, exploring its potential role in epigenetic regulation, analogous to the emerging role of 8-oxodG in gene expression, is a promising avenue. nih.gov
Advanced Structural Studies of this compound in Complex with Biomolecules
Understanding the three-dimensional structure of this compound when it is in complex with various biomolecules is crucial for deciphering its functional roles. Future research will likely employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the high-resolution structures of this compound-containing nucleic acids and their complexes with proteins.
A key focus will be to investigate how the presence of 7-thio-8-oxoguanine affects the structure of DNA and RNA. For example, 8-oxoguanine can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (B156593), a key factor in its mutagenicity. nih.gov Structural studies will reveal whether the thio-modification at the 7-position influences the conformational preferences of the guanine base and its base-pairing properties. This will provide insights into the potential mutagenic and functional consequences of this modification.
Furthermore, determining the structures of proteins that specifically recognize and bind to this compound will be essential. This includes enzymes involved in its metabolism and potential "reader" proteins that mediate its downstream effects. For example, understanding how DNA repair enzymes like OGG1 interact with this modified base will be critical. While OGG1 is known to excise 8-oxoguanine, its activity on 7-thio-8-oxoguanine is yet to be fully characterized. nih.govmdpi.comaacrjournals.org These structural studies will provide a molecular basis for the development of specific inhibitors or modulators of these interactions.
Development of Novel Therapeutic Strategies Targeting Oxidative Guanine Pathways
The pathways involved in the generation and repair of oxidized guanine species, including 8-oxoguanine, are increasingly being recognized as promising targets for therapeutic intervention, particularly in cancer and inflammatory diseases. mdpi.comaai.org Future research will focus on developing novel therapeutic strategies that target these pathways, with a potential role for modulating the effects of this compound.
One major area of development is the design of small-molecule inhibitors of OGG1, the primary enzyme responsible for excising 8-oxoguanine from DNA. nih.govacs.orgnih.gov By inhibiting OGG1, it may be possible to increase the sensitivity of cancer cells to radiotherapy and chemotherapy, which often induce oxidative DNA damage. mdpi.com Several OGG1 inhibitors, such as SU0268, have already been identified and have shown promise in preclinical studies. aai.orgacs.org Future efforts will aim to develop more potent and selective OGG1 inhibitors and to evaluate their efficacy in clinical trials.
Another therapeutic approach is to target the signaling functions of the OGG1-8-oxoG complex. For instance, since this complex can activate pro-inflammatory pathways, inhibitors that disrupt this interaction could have anti-inflammatory effects. aai.orgmdpi.com The small molecule TH5487 has been shown to inhibit OGG1 from binding to 8-oxodG, thereby suppressing the expression of pro-inflammatory genes. mdpi.com
Furthermore, targeting other components of the base excision repair (BER) pathway, which is responsible for repairing oxidative DNA damage, is also a viable strategy. mdpi.com Inhibitors of proteins like APE1, which acts downstream of OGG1, are being investigated for their potential to enhance the efficacy of DNA-damaging cancer therapies. mdpi.com As our understanding of the specific roles of this compound grows, it may be possible to develop therapies that specifically target its metabolism or downstream effects.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the roles of this compound and related oxidative guanine species, future research will increasingly rely on the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach will allow researchers to build comprehensive models of how these molecules influence cellular processes in both health and disease.
Metabolomics studies will be crucial for quantifying the levels of this compound and its precursor, 8-oxoguanine, in various biological samples. nih.gov This will help to establish their baseline levels and to determine how they change in response to different physiological and pathological conditions, such as oxidative stress. acs.org Proteomics approaches can be used to identify proteins that are post-translationally modified in response to oxidative stress, as well as proteins that interact with this compound-containing nucleic acids.
Transcriptomics analysis, such as microarray gene expression profiling, can reveal how exposure to 8-oxoguanine, and potentially this compound, alters global gene expression patterns. nih.govmdpi.com For example, studies have shown that 8-oxoguanine can activate the Ras signaling pathway and lead to changes in the expression of genes involved in cell proliferation and inflammation. nih.govmdpi.com Integrating these different omics datasets will provide a more complete picture of the cellular response to oxidative guanine damage and will help to identify novel biomarkers and therapeutic targets.
Methodological Innovations for Ultrasensitive and Specific Detection
The accurate and sensitive detection of this compound and other oxidized guanine species is essential for both basic research and clinical applications. Future research will focus on developing innovative methods for their ultrasensitive and specific detection in biological samples.
Currently, mass spectrometry-based methods, such as liquid chromatography-multiple reaction monitoring/mass spectrometry (LC-MRM/MS), are considered the gold standard for the quantitative analysis of 8-oxo-dGuo. acs.orgnih.gov However, these methods can be susceptible to artifactual oxidation of guanine during sample preparation. acs.org Therefore, there is a need for improved methods that minimize these artifacts and allow for more accurate quantification. This includes the use of antioxidant-treated buffers and improved DNA isolation techniques. acs.org
In addition to mass spectrometry, other detection methods are also being developed. These include immunoassays that use specific antibodies to detect 8-oxo-dGuo, as well as biosensors that can provide real-time measurements of these molecules. acs.org Another promising approach involves chemical tagging of 8-oxodGuo, followed by detection using quantitative PCR (qPCR), which can achieve very high sensitivity. acs.orgnih.gov Future innovations in this area will likely focus on developing methods that are not only highly sensitive and specific but also high-throughput and cost-effective, making them suitable for large-scale clinical studies.
Investigating the Physiological Significance of 8-Oxoguanine Hormesis
The concept of hormesis, where a substance has a beneficial effect at low doses and a toxic effect at high doses, has been proposed to apply to 8-oxoguanine. nih.govtf.hu Future research will aim to investigate the physiological significance of this hormetic response and to determine whether a similar phenomenon exists for this compound.
Low levels of 8-oxoguanine may have beneficial roles in cellular processes. For example, it has been suggested that low levels of 8-oxoG at telomeres may promote telomere lengthening. bohrium.comfrontiersin.org Additionally, the formation of 8-oxoG in gene promoters may help to relax the DNA structure, thereby facilitating the initiation of transcription. tf.hu This suggests that a certain level of oxidative DNA damage may be necessary for normal cellular function.
On the other hand, high levels of 8-oxoguanine are clearly detrimental, leading to mutations, genomic instability, and cell death. aacrjournals.orgbohrium.com Understanding the molecular mechanisms that underlie this dose-dependent response will be crucial. This includes identifying the signaling pathways that are activated at different levels of 8-oxoguanine and determining how the cell distinguishes between "beneficial" and "harmful" levels of this modified base. Investigating the hormetic properties of 8-oxoguanine and potentially this compound could have significant implications for our understanding of aging, cancer, and other diseases associated with oxidative stress.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolve helical or planar configurations in crystalline phases, as demonstrated for 8-oxoguanosine derivatives .
- NMR spectroscopy : Analyze - and -NMR shifts to detect syn/anti conformations. For example, 8-oxoG in mRNA adopts syn conformations, altering base-pairing dynamics .
- Circular Dichroism (CD) : Monitor supramolecular assembly in solvents (e.g., hydrocarbon lyotropic phases) to infer helical stacking .
Advanced: What experimental strategies resolve contradictions in reported reactivity of this compound under oxidative stress?
Methodological Answer :
Discrepancies may arise from variable oxidant fluxes or pH conditions. A systematic workflow includes:
- Controlled oxidant titration : Use peroxynitrite at low vs. high fluxes to identify dominant products (e.g., spiroiminodihydantoin vs. dehydroguanidinohydantoin) .
- pH profiling : Compare reaction outcomes across pH 5–8, as oxidation pathways bifurcate near pH 5.8 due to protonation shifts in intermediates .
- Isotopic labeling : Track -incorporation to distinguish exogenous (oxidant-derived) vs. endogenous (water-derived) oxygen sources .
Advanced: How does this compound impact ribosomal translation fidelity, and how is this assessed mechanistically?
Q. Methodological Answer :
- tRNA selection assays : Use in vitro translation systems with cognate/near-cognate tRNA pairs. Monitor peptide-bond formation rates via quench-flow kinetics .
- Error-inducing perturbations : Introduce ribosome mutants (e.g., A-site rRNA modifications) or miscoding antibiotics (e.g., paromomycin) to test lesion-induced tRNA mismatches .
- Structural probing : Employ cryo-EM to visualize this compound’s interaction with decoding center residues.
Advanced: How should researchers address conflicting data on the mutagenic potential of this compound in genomic vs. transcriptomic contexts?
Q. Methodological Answer :
- Comparative replication studies : Use isogenic cell lines (e.g., E. coli with/without MutT/MTH1 enzymes) to quantify mutation frequencies in DNA vs. RNA .
- Single-molecule sequencing : Apply nanopore sequencing to directly map lesion bypass efficiency in DNA polymerases vs. RNA polymerases.
- Controlled lesion incorporation : Synthesize oligonucleotides with site-specific this compound and quantify replication errors via LC-MS/MS .
Advanced: What advanced techniques are recommended for studying the base-pairing dynamics of this compound in duplex structures?
Q. Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding affinities for canonical (C) vs. mismatched (A) bases to assess thermodynamic stability.
- Molecular dynamics (MD) simulations : Model syn/anti transitions and hydrogen-bonding patterns using force fields parameterized for oxidized bases.
- Fluorescence anisotropy : Track real-time conformational changes using fluorophore-labeled oligonucleotides.
Advanced: How can researchers design experiments to study the role of this compound in epigenetic or post-transcriptional regulation?
Q. Methodological Answer :
- Ribosome profiling : Compare translation elongation rates in cells treated with this compound vs. controls to identify stalling sites .
- Crosslinking-MS : Use UV-crosslinking to map RNA-protein interactions disrupted by the lesion.
- Metabolomic profiling : Quantify thiol-redox metabolites (e.g., glutathione) to link lesion accumulation with cellular oxidative stress .
Advanced: What computational tools are suitable for predicting the supramolecular assembly of this compound derivatives?
Q. Methodological Answer :
- Density functional theory (DFT) : Calculate intermolecular interaction energies (e.g., π-π stacking, hydrogen bonding) to predict helical vs. planar assemblies .
- Coarse-grained modeling : Simulate mesophase formation in solvents using MARTINI force fields.
- Solvent parameter screening : Test assembly propensities in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents, as substituent hydrophobicity dictates self-assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
